molecular formula C40H78O4S B14486514 Diethyl 18,18'-sulfanediyldioctadecanoate CAS No. 64981-59-5

Diethyl 18,18'-sulfanediyldioctadecanoate

Katalognummer: B14486514
CAS-Nummer: 64981-59-5
Molekulargewicht: 655.1 g/mol
InChI-Schlüssel: PJNHTQLUQNLXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 18,18’-sulfanediyldioctadecanoate is an organic compound characterized by its unique structure, which includes a sulfur atom linking two long-chain octadecanoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 18,18’-sulfanediyldioctadecanoate typically involves the esterification of octadecanoic acid with diethyl sulfide. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of Diethyl 18,18’-sulfanediyldioctadecanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 18,18’-sulfanediyldioctadecanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diethyl 18,18’-sulfanediyldioctadecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 18,18’-sulfanediyldioctadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a lubricant additive.

Wirkmechanismus

The mechanism by which Diethyl 18,18’-sulfanediyldioctadecanoate exerts its effects involves its interaction with biological membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl sebacate: Another long-chain ester, but without the sulfur linkage.

    Diethyl azodicarboxylate: Contains an azo group instead of a sulfur atom.

    Diethyl malonate: A shorter-chain ester with different reactivity.

Uniqueness

Diethyl 18,18’-sulfanediyldioctadecanoate is unique due to its sulfur linkage, which imparts distinct chemical and biological properties. This sulfur atom allows for specific redox reactions and interactions with biological systems that are not possible with similar compounds lacking the sulfur atom.

Eigenschaften

CAS-Nummer

64981-59-5

Molekularformel

C40H78O4S

Molekulargewicht

655.1 g/mol

IUPAC-Name

ethyl 18-(18-ethoxy-18-oxooctadecyl)sulfanyloctadecanoate

InChI

InChI=1S/C40H78O4S/c1-3-43-39(41)35-31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-37-45-38-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-36-40(42)44-4-2/h3-38H2,1-2H3

InChI-Schlüssel

PJNHTQLUQNLXJU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.